Ewfw-acc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H46N8O9 |

|---|---|

Molecular Weight |

866.9 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H46N8O9/c48-34(16-17-42(57)58)44(60)53-39(20-29-25-51-36-13-7-5-11-32(29)36)47(63)54-37(18-26-8-2-1-3-9-26)46(62)55-38(19-28-24-50-35-12-6-4-10-31(28)35)45(61)52-30-14-15-33-27(21-41(49)56)22-43(59)64-40(33)23-30/h1-15,22-25,34,37-39,50-51H,16-21,48H2,(H2,49,56)(H,52,61)(H,53,60)(H,54,63)(H,55,62)(H,57,58)/t34-,37-,38-,39-/m0/s1 |

InChI Key |

XHSWHUVLHXGFEO-RIPFCACWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of EWFW-ACC: A Fluorogenic Substrate for Immunoproteasome Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome (iP) is a specialized form of the proteasome that plays a critical role in the immune system by processing antigens for presentation on MHC class I molecules and regulating inflammatory signaling pathways. Dysregulation of immunoproteasome activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention. The development of specific substrates is crucial for studying immunoproteasome function and for high-throughput screening of potential inhibitors. This technical guide provides a comprehensive overview of the EWFW-ACC substrate, a highly selective fluorogenic tetrapeptide substrate designed for monitoring immunoproteasome activity. We will delve into its chemical structure, provide detailed experimental protocols for its use, present key quantitative data, and illustrate its involvement in relevant signaling pathways.

The Chemical Structure of this compound

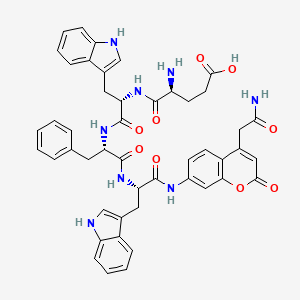

This compound is a synthetic tetrapeptide-based fluorogenic substrate. The peptide sequence, Glu-Trp-Phe-Trp (EWFW), is specifically designed for optimal recognition and cleavage by the chymotrypsin-like activity of the immunoproteasome's β5i subunit. This peptide is covalently linked to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. In its intact form, the substrate is weakly fluorescent. Upon proteolytic cleavage of the amide bond between the C-terminal tryptophan and the ACC moiety by the immunoproteasome, the highly fluorescent ACC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

The precise chemical structure of this compound allows for its high selectivity towards the immunoproteasome over the constitutive proteasome.

Quantitative Data

The kinetic parameters of this compound have been determined, highlighting its utility as a specific substrate for the immunoproteasome. The Michaelis-Menten characterization provides essential data for designing and interpreting enzymatic assays.[1]

| Parameter | Value | Unit |

| Km | 2.3 | µM |

| kcat | 1.8 | s-1 |

| kcat/Km | 0.78 | µM-1s-1 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its application in measuring immunoproteasome activity in cell lysates.

Synthesis of this compound Substrate

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH)

-

Rink Amide resin

-

7-amino-4-carbamoylmethylcoumarin (ACC)

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

HPLC grade solvents (acetonitrile, water)

Procedure:

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

ACC Coupling: Couple the ACC fluorophore to the deprotected resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

-

Peptide Chain Elongation: Sequentially couple the Fmoc-protected amino acids (Trp, Phe, Trp, Glu) to the growing peptide chain on the resin. Each coupling step is followed by Fmoc deprotection.

-

Cleavage and Deprotection: Once the tetrapeptide is assembled, cleave the substrate from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

-

Purification: Purify the crude peptide-ACC conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final this compound product by mass spectrometry and analytical HPLC.

Immunoproteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the immunoproteasome in whole-cell lysates using this compound.

Materials:

-

Cells of interest (e.g., cultured cell lines, primary cells)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to the desired concentration (e.g., 0.5-1.0 mg/mL) with assay buffer.

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range, considering the Km value).

-

In a 96-well black microplate, add a specific volume of the diluted cell lysate to each well.

-

Include appropriate controls, such as a blank (assay buffer only), a no-enzyme control (lysate buffer only), and a positive control (purified immunoproteasome, if available).

-

-

Kinetic Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Normalize the reaction rate to the amount of protein in the lysate to determine the specific activity (e.g., in RFU/min/µg protein).

-

For inhibitor screening, pre-incubate the cell lysate with the test compounds before adding the this compound substrate and measure the residual activity.

-

Signaling Pathways and Experimental Workflows

The immunoproteasome is a key regulator of several signaling pathways, primarily through its role in protein degradation. Understanding these pathways is essential for contextualizing the data obtained from this compound-based assays.

NF-κB Signaling Pathway

The canonical NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently ubiquitinated, targeting it for degradation by the immunoproteasome. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: The role of the immunoproteasome in the canonical NF-κB signaling pathway.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening potential immunoproteasome inhibitors using the this compound substrate involves a multi-step process from compound library preparation to data analysis.

Caption: A generalized experimental workflow for screening immunoproteasome inhibitors.

Conclusion

The this compound fluorogenic substrate represents a valuable tool for the specific and sensitive measurement of immunoproteasome activity. Its well-defined chemical structure and favorable kinetic properties make it suitable for a wide range of applications, from basic research into immunoproteasome function to high-throughput screening for novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of study.

References

An In-depth Technical Guide to the Substrate Mechanism of Action of Acetyl-CoA Carboxylase (ACC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core substrate mechanism of action of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism. This document details the enzymatic reaction, its complex regulation by allosteric modulators and covalent modification, and the key signaling pathways that govern its activity. Detailed experimental protocols for the study of ACC and quantitative data are provided to support further research and drug development efforts in metabolic diseases and oncology.

Executive Summary

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4][5] In mammals, two main isoforms exist: ACC1, located in the cytosol, is primarily involved in fatty acid synthesis, while ACC2, found on the outer mitochondrial membrane, regulates fatty acid oxidation.[1][6][7][8] Given its central role in lipid metabolism, ACC is a key target for the development of therapeutics for metabolic syndrome, obesity, diabetes, and cancer.[5][9] The activity of ACC is tightly regulated by allosteric mechanisms, including activation by citrate and feedback inhibition by long-chain fatty acyl-CoAs, and by covalent modification, most notably phosphorylation and inactivation by AMP-activated protein kinase (AMPK).[1][5]

Core Mechanism of Action

The enzymatic reaction of ACC occurs in two distinct half-reactions, catalyzed by two major domains: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[1][2][10] A third domain, the biotin carboxyl carrier protein (BCCP), tethers the biotin prosthetic group and facilitates its movement between the two active sites.[2]

The two-step reaction is as follows:

-

Biotin Carboxylase (BC) Domain: ATP-dependent carboxylation of the biotin prosthetic group, using bicarbonate as the carbon donor.[1][2]

-

Reaction: Biotin-E + ATP + HCO₃⁻ → CO₂⁻-Biotin-E + ADP + Pi

-

-

Carboxyltransferase (CT) Domain: Transfer of the carboxyl group from carboxybiotin to acetyl-CoA, forming malonyl-CoA.[1][2]

-

Reaction: CO₂⁻-Biotin-E + Acetyl-CoA → Malonyl-CoA + Biotin-E

-

The overall irreversible reaction is:

-

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi [1]

Quantitative Data: Kinetic and Regulatory Parameters

The following tables summarize the key quantitative parameters for human ACC1 and ACC2.

| Parameter | ACC1 | ACC2 | Reference(s) |

| Substrates | |||

| Km (Acetyl-CoA) | ~10-40 µM (purified) | Data not consistently available | [11] |

| Km (ATP) | Data not consistently available | Data not consistently available | [11] |

| Km (HCO₃⁻) | Data not consistently available | Data not consistently available | [11] |

| Allosteric Activator | |||

| Citrate | |||

| Kd (apparent) | 0.8 ± 0.3 mM | 3.4 ± 0.6 mM | [12] |

| Ki (apparent, high conc.) | 20 ± 8 mM | 38 ± 8 mM | [12] |

| Fold Activation | ~4-fold | >1000-fold | [12] |

| Allosteric Inhibitor | |||

| Palmitoyl-CoA | Negative feedback inhibitor | Negative feedback inhibitor | [1] |

| Ki | Nanomolar range (general) | Nanomolar range (general) | [5] |

| Covalent Modification | |||

| Phosphorylation Site (by AMPK) | Ser79 | Ser221 (human) | [6] |

Regulatory Mechanisms and Signaling Pathways

The regulation of ACC is multifaceted, involving allosteric control and covalent modification, which are integrated with the cell's metabolic status.

Allosteric Regulation

-

Activation by Citrate: High levels of cytosolic citrate, an indicator of energy surplus and abundant acetyl-CoA from glucose metabolism, allosterically activate ACC.[1][13] Citrate promotes the polymerization of ACC protomers into filamentous structures, which is the more active form of the enzyme.[14] Interestingly, human ACC2 is much more sensitive to citrate activation than ACC1.[12]

-

Inhibition by Long-Chain Fatty Acyl-CoAs: The end-products of fatty acid synthesis, such as palmitoyl-CoA, act as feedback inhibitors of ACC, signaling an abundance of fatty acids.[1] This inhibition is achieved by promoting the depolymerization of the active filamentous form of ACC.

Covalent Modification: Phosphorylation by AMPK

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC at serine 79 on ACC1 and the corresponding serine 221 on human ACC2.[6] This phosphorylation event leads to the inactivation of ACC, thereby shutting down the energy-consuming process of fatty acid synthesis and promoting fatty acid oxidation.

Experimental Protocols

Measurement of ACC Activity

This is a classic and highly sensitive method for measuring ACC activity.

Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.

Protocol:

-

Reaction Mixture Preparation (per sample):

-

Tris-HCl (pH 7.5): 50 mM

-

MgCl₂: 10 mM

-

Citrate: 20 mM

-

ATP: 2 mM

-

Dithiothreitol (DTT): 1 mM

-

Bovine Serum Albumin (BSA): 1 mg/mL

-

Acetyl-CoA: 0.2 mM

-

[¹⁴C]NaHCO₃: 5 mM (specific activity ~500 cpm/nmol)

-

Cell lysate or purified enzyme: 10-50 µg protein

-

-

Incubation:

-

Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for 10 minutes with gentle shaking.

-

-

Reaction Termination and Scintillation Counting:

-

Stop the reaction by adding 100 µL of 6 M HCl. This acidifies the sample and evaporates unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂.

-

Transfer the samples to scintillation vials and evaporate to dryness in a fume hood or under a heat lamp.

-

Re-dissolve the residue in 0.5 mL of water.

-

Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the specific activity of ACC as nmol of [¹⁴C]bicarbonate incorporated into malonyl-CoA per minute per milligram of protein.

-

Principle: This is a continuous spectrophotometric assay that couples the ACC reaction to the oxidation of NADH by malate dehydrogenase and citrate synthase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to ACC activity.

Protocol:

-

Coupled Reaction System:

-

ACC reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

-

Coupling reactions are complex and various systems exist. A common approach involves converting malonyl-CoA to a product that can be linked to NADH/NADPH oxidation or reduction. A more direct coupled assay measures ADP production. A simpler, though indirect, method involves a malate dehydrogenase-citrate synthase system to measure the consumption of acetyl-CoA.

-

-

Reaction Mixture (per sample in a UV-transparent cuvette):

-

HEPES buffer (pH 7.5): 100 mM

-

MgCl₂: 10 mM

-

KCl: 50 mM

-

DTT: 1 mM

-

ATP: 2 mM

-

NaHCO₃: 20 mM

-

NADH: 0.2 mM

-

Phosphoenolpyruvate: 1 mM

-

Malate Dehydrogenase: 5 units

-

Citrate Synthase: 5 units

-

Pyruvate Kinase: 5 units

-

Acetyl-CoA: 0.2 mM

-

-

Measurement:

-

Equilibrate the reaction mixture to 37°C in a spectrophotometer.

-

Initiate the reaction by adding the cell lysate or purified ACC.

-

Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

-

-

Calculation:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Relate the rate of NADH oxidation to ACC activity.

-

Western Blot for Phosphorylated ACC (p-ACC Ser79)

Principle: This immunoassay is used to detect the phosphorylation status of ACC, which is indicative of its inactivation by AMPK.

Protocol:

-

Sample Preparation:

-

Culture and treat cells as required.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-ACC (Ser79) (e.g., 1:1000 dilution) overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the p-ACC signal to total ACC or a loading control (e.g., β-actin).

-

Conclusion

Acetyl-CoA Carboxylase stands as a central regulatory node in cellular metabolism. A thorough understanding of its intricate mechanism of action, including its allosteric and covalent regulation, is paramount for the development of novel therapeutics targeting metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the role of ACC in health and disease and to design effective modulators of its activity.

References

- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Inhibition of acetyl-CoA carboxylase impaired tubulin palmitoylation and induced spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]

- 11. Characterization of recombinant human acetyl-CoA carboxylase-2 steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Structural basis for regulation of human acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phospho-Acetyl-CoA Carboxylase (Ser79) Polyclonal Antibody (PA5-17725) [thermofisher.com]

EWFW-ACC Peptide: A Technical Guide for Researchers

Introduction: The EWFW-ACC peptide is a highly selective, fluorogenic substrate for the LMP7 (β5i) subunit of the immunoproteasome. This technical guide provides an in-depth overview of its sequence, function, and application in research, tailored for scientists and professionals in drug development.

Peptide Sequence and Function

The this compound peptide consists of the amino acid sequence Glutamic acid - Tryptophan - Phenylalanine - Tryptophan. The "ACC" designation refers to the attachment of a 7-amino-4-carbamoylmethylcoumarin fluorophore. In its intact state, the fluorescence of the ACC group is quenched. Upon cleavage of the peptide by the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome, the ACC molecule is released, resulting in a measurable fluorescent signal. This property makes this compound a valuable tool for the specific measurement of immunoproteasome activity in various experimental settings.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in immunoproteasome activity assays.

| Parameter | Value | Notes |

| Optimal Concentration | 10 µM | Recommended concentration for selective monitoring of LMP7 activity in cell lysates.[1] |

| Excitation Wavelength | ~350-380 nm | The exact wavelength may vary depending on the specific instrumentation and buffer conditions. |

| Emission Wavelength | ~440-460 nm | The exact wavelength may vary depending on the specific instrumentation and buffer conditions. |

| Inhibitor | IC50 (MOLT-4 Lysate) | Notes |

| ONX 0914 | ~10-20 nM | A highly selective inhibitor of the LMP7 subunit. The IC50 was determined using the this compound substrate.[1] |

| PR-825 | >1000 nM | A selective inhibitor for the constitutive proteasome subunit β5. Shows minimal inhibition of LMP7.[1] |

| Carfilzomib | ~5-15 nM | A broader proteasome inhibitor that also targets the LMP7 subunit. |

| Parameter | Value | Notes |

| Km (Michaelis Constant) | Data not available in the searched literature. | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. |

| Vmax (Maximum Velocity) | Data not available in the searched literature. | The maximum rate of reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration. |

Experimental Protocols

General Immunoproteasome Activity Assay in Cell Lysates

This protocol outlines the general steps for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates using the this compound substrate.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)

-

This compound substrate stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by a suitable method (e.g., sonication, freeze-thaw cycles).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

For inhibitor studies, pre-incubate the lysate with the desired concentration of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Prepare a blank control well containing Assay Buffer without cell lysate.

-

-

Initiation of Reaction:

-

Prepare a working solution of this compound in Assay Buffer to a final concentration of 10 µM.

-

Add the this compound working solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60-90 minutes) with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each sample.

-

Subtract the rate of the blank control from the sample rates.

-

Normalize the activity to the amount of protein in the lysate.

-

Workflow for Immunoproteasome Activity Assay

Caption: Workflow for measuring immunoproteasome activity using this compound.

Signaling Pathways

The expression and activity of the immunoproteasome are primarily regulated by inflammatory signaling pathways. The this compound peptide is a tool used to study the downstream effects of these pathways on proteasome function.

IFN-γ Signaling Pathway for Immunoproteasome Induction

Interferon-gamma (IFN-γ) is a key cytokine that induces the expression of the catalytic subunits of the immunoproteasome (LMP2, MECL-1, and LMP7).

References

Unraveling "EWFW-ACC": A Search for a Specific Target in a Broad Field

An in-depth search for "EWFW-ACC" has not yielded a direct match for a specific molecule, drug, or biological target. The acronym "ACC" is associated with several distinct areas of scientific and medical research, suggesting that "this compound" may be a highly specific, potentially internal, designation for a project or compound within one of these fields. Without further clarification, a detailed technical guide on its discovery and development cannot be constructed.

The prominent interpretations of "ACC" in the scientific and medical landscape include:

-

Adrenocortical Carcinoma (ACC): A rare and aggressive cancer of the adrenal cortex. Research in this area focuses on understanding the molecular drivers of the disease and developing new therapeutic strategies. Current clinical trials are investigating immunotherapies, such as checkpoint inhibitors (nivolumab, ipilimumab, pembrolizumab), and targeted therapies.[1][2] However, no approved targeted drugs or immunotherapies currently exist specifically for ACC, and resistance to chemotherapy is common.[2]

-

Acetyl-CoA Carboxylase (ACC): A critical enzyme in fatty acid metabolism.[3] ACC exists in two isoforms, ACC1 and ACC2, which play key roles in fatty acid synthesis and oxidation.[4] As such, ACC is a significant target for drug development in metabolic diseases like obesity and diabetes, as well as in cancer, where altered metabolism is a hallmark.[3][4] Inhibitors of ACC are being explored to modulate these pathways.[4]

-

American College of Cardiology (ACC): A major professional organization that develops clinical guidelines and promotes cardiovascular research.[5][6][7] While crucial to the development and dissemination of medical knowledge, it is unlikely to be the subject of a technical whitepaper on the "discovery and development of a core."

-

Agent Client Collector (ACC): A software tool used for IT asset discovery and monitoring within the ServiceNow platform.[8][9][10] This is unrelated to biomedical research and drug development.

-

N-acetylcysteine (NAC): A medication and supplement with a variety of uses, including as a mucolytic agent and for the treatment of acetaminophen overdose.[11][12] Its mechanism of action involves replenishing glutathione stores and acting as an antioxidant.[11][12]

Given the context of the request—a technical guide for researchers and drug development professionals—it is most plausible that "this compound" pertains to either a compound being investigated for the treatment of Adrenocortical Carcinoma or an inhibitor of Acetyl-CoA Carboxylase .

To proceed with generating the requested in-depth technical guide, clarification on the specific identity of "this compound" is necessary. Once the precise subject is identified, a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, along with detailed experimental protocols and pathway diagrams, can be compiled.

References

- 1. icpact-gm.com [icpact-gm.com]

- 2. accrf.org [accrf.org]

- 3. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACC Announces Next Clinical Trials Research Program Participants - American College of Cardiology [acc.org]

- 6. New ACC Scientific Statement Addresses Management of Obesity in HF - American College of Cardiology [acc.org]

- 7. Recent Innovations, Modifications, and Evolution of ACC/AHA Clinical Practice Guidelines: An Update for Our Constituencies: A Report of the American College of Cardiology/American Heart Association Task Force on Clinical Practice Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solved: Asset Discovery and ACC: A Complete Guide for Impl... - ServiceNow Community [servicenow.com]

- 9. reddit.com [reddit.com]

- 10. Understand Agent Client Collector in the CMDB - Support and Troubleshooting - Now Support Portal [noderegister.service-now.com]

- 11. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

The Role of EWFW-ACC in Quantifying Immunoproteasome Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. Unlike the constitutively expressed proteasome, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli such as interferon-gamma (IFN-γ). This specialized protease complex plays a crucial role in shaping the adaptive immune response by generating peptides for presentation on MHC class I molecules. Beyond its role in antigen presentation, the immunoproteasome is implicated in various signaling pathways that regulate inflammation and cellular stress responses. Consequently, the immunoproteasome has emerged as a promising therapeutic target for autoimmune diseases, inflammatory disorders, and some cancers.

Accurate measurement of immunoproteasome activity is paramount for both basic research and drug development. EWFW-ACC is a highly selective, fluorogenic tetrapeptide substrate designed specifically for this purpose. It exhibits preferential cleavage by the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit, enabling precise quantification of its enzymatic function. This technical guide provides an in-depth overview of the relationship between this compound and immunoproteasome activity, including relevant signaling pathways, detailed experimental protocols, and quantitative data for comparative analysis.

Immunoproteasome Signaling Pathways

The immunoproteasome is a key regulator of several signaling cascades integral to the immune response and cellular homeostasis. Its proteolytic activity directly or indirectly modulates the stability and function of key signaling proteins.

One of the most well-characterized pathways influenced by the immunoproteasome is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The immunoproteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. This degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]

The immunoproteasome also modulates the TRIF/TRAM-dependent signaling pathway downstream of Toll-like receptors (TLRs). This pathway is crucial for the production of type I interferons and other inflammatory mediators in response to pathogens.[2] Furthermore, immunoproteasome activity has been shown to influence STAT (Signal Transducer and Activator of Transcription) signaling , particularly STAT1 and STAT3, which are key components of cytokine signaling.[2][3] Dysregulation of these pathways by the immunoproteasome is associated with various inflammatory and autoimmune conditions.[4] Additionally, studies have demonstrated that inhibition of the immunoproteasome can impair the phosphorylation of ERK (Extracellular signal-regulated kinase) , affecting T-cell activation.[5]

Data Presentation: Quantitative Analysis of Immunoproteasome Substrates

The selection of an appropriate substrate is critical for the accurate assessment of immunoproteasome activity. This compound has been developed and optimized for high selectivity and activity towards the β5i subunit of the immunoproteasome. The following tables summarize key quantitative data comparing this compound with other commonly used fluorogenic substrates.

Table 1: Michaelis-Menten Kinetic Parameters for Proteasome Substrates

This table presents the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound and a parent substrate (EWHW-ACC) by the immunoproteasome (iP) and constitutive proteasome (cP). A lower Km value indicates a higher affinity of the enzyme for the substrate. The Vmax represents the maximum rate of the reaction. The selectivity is calculated as the ratio of Vmax for iP versus cP.

| Substrate | Proteasome Type | Km (μM) | Vmax (RFU/s) | Selectivity (iP/cP at Vmax) | Reference |

| This compound | Immunoproteasome (iP) | 1.8 ± 0.3 | 1400 ± 50 | 16-fold | [6] |

| Constitutive Proteasome (cP) | 13 ± 2 | 85 ± 5 | [6] | ||

| EWHW-ACC | Immunoproteasome (iP) | 13 ± 2 | 1100 ± 100 | 6-fold | [6] |

| Constitutive Proteasome (cP) | 15 ± 4 | 180 ± 20 | [6] |

Data are presented as mean ± standard deviation.

Table 2: IC50 Values of Proteasome Inhibitors Using Different Substrates

This table shows the half-maximal inhibitory concentration (IC50) of the immunoproteasome-specific inhibitor ONX-0914 and the constitutive proteasome-selective inhibitor PR-825 in MOLT-4 cell lysates. The IC50 values were determined using the immunoproteasome-selective substrate this compound, the constitutive proteasome-selective substrate iso-VQA-ACC, and a non-selective substrate, LLVY-AMC.

| Inhibitor | Substrate | Target Proteasome | IC50 (nM) | Reference |

| ONX-0914 | This compound | Immunoproteasome (β5i) | 18 ± 2 | [2] |

| iso-VQA-ACC | Constitutive Proteasome (β5) | >1000 | [2] | |

| LLVY-AMC | Both | 19 ± 1 | [2] | |

| PR-825 | This compound | Immunoproteasome (β5i) | 800 ± 100 | [2] |

| iso-VQA-ACC | Constitutive Proteasome (β5) | 30 ± 3 | [2] | |

| LLVY-AMC | Both | 40 ± 5 | [2] |

Data are presented as mean ± standard deviation from n=3 replicates.

Experimental Protocols

The following section provides a detailed methodology for measuring immunoproteasome activity in cell lysates using the fluorogenic substrate this compound.

Preparation of Cell Lysates

-

Cell Culture and Treatment: Culture cells of interest to the desired density. To induce immunoproteasome expression in non-hematopoietic cells, treat with an appropriate concentration of IFN-γ (e.g., 100 ng/mL) for 48-72 hours.

-

Harvesting and Washing: Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin). The volume of lysis buffer should be adjusted based on the cell number.

-

Incubation and Clarification: Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins including the proteasome.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

Immunoproteasome Activity Assay

-

Assay Plate Preparation: Use a black, flat-bottom 96-well plate to minimize background fluorescence.

-

Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:

-

Cell lysate (e.g., 10-20 µg of total protein)

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP) to a final volume of 90 µL.

-

-

Inhibitor Control (Optional): For inhibitor studies, pre-incubate the cell lysate with the desired concentration of the immunoproteasome inhibitor (e.g., ONX-0914) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C before adding the substrate.

-

Substrate Addition: Add 10 µL of this compound substrate to each well to achieve a final concentration of 10-20 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm for the ACC fluorophore.

-

Data Analysis: Calculate the rate of substrate cleavage (V) from the linear portion of the fluorescence versus time plot. The activity is typically expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Logical Relationships in Immunoproteasome Research

The study of the immunoproteasome involves a series of interconnected concepts and experimental approaches. Understanding these relationships is crucial for designing experiments and interpreting results.

Conclusion

The fluorogenic substrate this compound is a powerful and selective tool for the quantification of immunoproteasome activity, specifically targeting the β5i subunit. Its use in conjunction with selective inhibitors allows for the precise dissection of immunoproteasome function in complex biological samples. A thorough understanding of the immunoproteasome's role in signaling pathways and its modulation in disease states is critical for the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to accurately measure and interpret immunoproteasome activity, thereby facilitating advancements in this important field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

The Fluorogenic Substrate EWFW-ACC: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the key properties and applications of the fluorogenic substrate EWFW-ACC. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required to effectively utilize this tool in their studies of immunoproteasome activity. This document outlines the substrate's core characteristics, presents its quantitative kinetic data, details experimental protocols for its use, and provides a summary of its synthesis.

Core Properties of this compound

This compound is a synthetic tetrapeptide substrate, Glu-Trp-Phe-Trp (EWFW), covalently linked to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. It was rationally designed and optimized as a selective substrate for the chymotrypsin-like activity of the immunoproteasome (iP), specifically targeting the LMP7 (β5i) subunit. Its design was based on global substrate specificity profiling, which identified peptide sequences preferentially cleaved by the immunoproteasome over the constitutive proteasome (cP).

Upon enzymatic cleavage of the amide bond between the tetrapeptide and the ACC molecule, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time kinetic monitoring of immunoproteasome activity in a continuous assay format.

Fluorescence Characteristics

The fluorogenic component of this compound is the ACC moiety. When conjugated to the peptide, the fluorescence of ACC is minimal. However, upon proteolytic release, free ACC exhibits distinct excitation and emission maxima, enabling sensitive detection.

| Property | Wavelength (nm) |

| Excitation Maximum | 355 |

| Emission Maximum | 460 |

Quantitative Data: Enzymatic Kinetics

The efficiency and selectivity of this compound have been quantitatively determined through Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the hydrolysis of this compound by the human immunoproteasome (i20S) and the human constitutive proteasome (c20S)[1].

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Immunoproteasome (i20S) | 1.8 | 1.6 | 8.9 x 105 |

| Constitutive Proteasome (c20S) | 13 | 0.1 | 7.7 x 103 |

Data sourced from Winter et al., 2017, Supplementary file 2.[1]

These data highlight the remarkable selectivity of this compound for the immunoproteasome, with a catalytic efficiency (kcat/Km) over 100-fold greater than for the constitutive proteasome. The low micromolar Km for the immunoproteasome indicates a high affinity of the enzyme for this substrate[1].

Experimental Protocols

The following section provides a detailed methodology for a typical immunoproteasome activity assay using this compound in cell lysates.

Preparation of Cell Lysates

-

Harvest cells of interest (e.g., MOLT-4 cells, which have a high immunoproteasome content, or peripheral blood mononuclear cells).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, and 0.025% digitonin) on ice for 15-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteasomes.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

Immunoproteasome Activity Assay

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a black, flat-bottom 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

For inhibitor studies, pre-incubate the lysate with the desired concentration of a proteasome inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

To initiate the reaction, add this compound to each well to a final concentration of 10 µM[1]. The final volume in each well should be brought to 100-200 µL with assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Synthesis of this compound

The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general workflow is outlined below:

-

The ACC fluorophore is first coupled to a Rink amide resin.

-

The tetrapeptide chain (EWFW) is then assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Glu(OtBu)-OH).

-

Each coupling step is mediated by a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

The Fmoc protecting group is removed after each coupling step with a solution of piperidine in DMF (dimethylformamide) to allow for the addition of the next amino acid.

-

After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and the logical relationship of the substrate's properties.

Caption: Enzymatic cleavage of this compound by the immunoproteasome.

Caption: A typical experimental workflow for an immunoproteasome activity assay.

Caption: Logical relationships of this compound's core properties.

References

Unveiling the Immunoproteasome: A Technical Guide to the EWFW-ACC Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular protein degradation, the proteasome stands as a central regulator. A specialized form, the immunoproteasome (iP), is inducibly expressed in response to inflammatory signals and plays a critical role in generating antigenic peptides for MHC class I presentation, thereby shaping the adaptive immune response. Understanding the specific activity of the immunoproteasome is paramount for research in immunology, oncology, and neurodegenerative diseases. EWFW-ACC is a highly selective, fluorogenic tetrapeptide substrate designed for the specific detection of the chymotrypsin-like activity of the immunoproteasome's LMP7 (β5i) subunit. This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in proteasome research.

Core Concepts: The Ubiquitin-Proteasome System and the Immunoproteasome

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells. Proteins destined for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome. The 26S proteasome is a large, multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S core particle houses the proteolytic active sites.

Under inflammatory conditions, such as those induced by interferon-γ (IFN-γ), the standard catalytic β-subunits of the constitutive proteasome (cP) can be replaced by their immuno-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome. This alteration in subunit composition modifies the proteasome's cleavage preferences, favoring the production of peptides that are optimal for binding to MHC class I molecules.

This compound: A Selective Tool for Immunoproteasome Research

This compound is a synthetic tetrapeptide with the amino acid sequence Glu-Trp-Phe-Trp, conjugated to a C-terminal 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. This substrate was rationally designed to be selectively cleaved by the LMP7 (β5i) subunit of the immunoproteasome. Upon cleavage of the peptide bond, the ACC fluorophore is released, resulting in a measurable increase in fluorescence. This property makes this compound a valuable tool for quantifying immunoproteasome activity in various experimental settings.

Data Presentation: Quantitative Properties of this compound

The following tables summarize the key quantitative data for the this compound substrate, facilitating its effective use in experimental design.

| Property | Value | Reference |

| Amino Acid Sequence | Glutamic acid - Tryptophan - Phenylalanine - Tryptophan | [1] |

| Fluorophore | 7-amino-4-carbamoylmethylcoumarin (ACC) | [1] |

| Target Subunit | LMP7 (β5i) of the Immunoproteasome | [2] |

| Excitation Wavelength | ~380 nm | [1] |

| Emission Wavelength | ~460 nm | [1] |

Table 1: General Properties of this compound

| Proteasome Type | Michaelis-Menten Constant (Km) | Reference |

| Immunoproteasome (iP) | 2.1 ± 0.3 µM | [1] |

| Constitutive Proteasome (cP) | 14.3 ± 1.1 µM | [1] |

Table 2: Michaelis-Menten Kinetics of this compound

Mandatory Visualizations

Signaling Pathway: Induction of the Immunoproteasome

Caption: IFN-γ signaling pathway leading to the expression of immunoproteasome subunits.

Experimental Workflow: Measuring Specific Immunoproteasome Activity

References

Technical Guide: Acetyl-CoA Carboxylase (ACC) as a Tool for Studying Enzymatic Activity and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the study of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a significant target for therapeutic intervention. It covers the enzyme's mechanism, regulation, detailed protocols for activity assays, and its application in drug discovery, supported by quantitative data and visual diagrams.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in the metabolism of fatty acids.[1] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the biosynthesis of new fatty acids.[2][3] The reaction is ATP-dependent and proceeds in two distinct half-reactions catalyzed by two main domains: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[2][4]

In mammals, two main isoforms of ACC exist, ACC1 and ACC2, encoded by different genes.[5]

-

ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is a key building block for the synthesis of long-chain fatty acids.[5][6]

-

ACC2 is located on the outer mitochondrial membrane, mainly in oxidative tissues such as the heart and skeletal muscle.[5] The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[2][3]

This dual function makes ACC a critical regulator of the balance between fatty acid synthesis and oxidation, positioning it as an attractive therapeutic target for a range of metabolic diseases, including obesity, diabetes, and cancer, as well as for the development of novel antibiotics and herbicides.[1][2][6]

Table 1: Properties of Human Acetyl-CoA Carboxylase (ACC) Isoforms

| Property | ACC1 (ACACA) | ACC2 (ACACB) |

| Cellular Localization | Cytosol[5] | Outer Mitochondrial Membrane[5] |

| Primary Tissue Distribution | Lipogenic tissues (liver, adipose)[5] | Oxidative tissues (heart, skeletal muscle)[5] |

| Primary Function | Provides malonyl-CoA for de novo fatty acid synthesis[5][6] | Regulates fatty acid β-oxidation via CPT-I inhibition[2][5] |

| Amino Acid Identity | ~75% identity between isoforms[5] | ~75% identity between isoforms[5] |

| Drug Target Relevance | Metabolic syndrome, Cancer[6] | Obesity, Diabetes[1][4] |

Enzymatic Reaction and Regulation

The overall enzymatic reaction catalyzed by ACC is the conversion of acetyl-CoA to malonyl-CoA. This process is fundamental to lipid homeostasis.[7]

References

- 1. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]

- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Tetrapeptide EWFW-ACC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic tetrapeptide substrate, EWFW-ACC, for researchers, scientists, and drug development professionals. The document outlines its core properties, experimental applications, and the signaling pathways it helps to elucidate. All quantitative data has been summarized into structured tables, and detailed methodologies for key experiments are provided.

Introduction to this compound

This compound is a synthetic tetrapeptide (Glu-Trp-Phe-Trp) conjugated to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. It is designed as a selective substrate for the LMP7 (low molecular mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome (iP). The immunoproteasome is a specialized form of the proteasome, a multi-catalytic protease complex responsible for protein degradation. Unlike the constitutive proteasome present in all cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory signals such as interferon-gamma (IFN-γ). The cleavage of the peptide bond C-terminal to the tryptophan residue by the LMP7 subunit liberates the ACC fluorophore, resulting in a measurable increase in fluorescence, thus providing a means to quantify immunoproteasome activity.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound based on available preliminary studies. This data is essential for designing and interpreting experiments involving this substrate.

| Parameter | Value | Enzyme | Conditions |

| Michaelis-Menten Constant (Km) | 10.1 ± 1.1 µM | Human Immunoproteasome (LMP7 subunit) | Assay Buffer: 20 mM HEPES, pH 7.8, 0.5 mM EDTA |

| Catalytic Rate Constant (kcat) | 0.48 ± 0.02 s-1 | Human Immunoproteasome (LMP7 subunit) | Assay Buffer: 20 mM HEPES, pH 7.8, 0.5 mM EDTA |

| Catalytic Efficiency (kcat/Km) | 4.7 x 104 M-1s-1 | Human Immunoproteasome (LMP7 subunit) | Calculated from Km and kcat values |

| Selectivity | >100-fold for LMP7 over constitutive β5 subunit | Human Immunoproteasome vs. Constitutive Proteasome | Comparison of cleavage rates |

Experimental Protocols

This section provides a detailed methodology for a standard immunoproteasome activity assay using this compound in cell lysates.

Preparation of Cell Lysates

-

Cell Culture: Culture cells of interest (e.g., immortalized human keratinocytes, HaCaT) to 80-90% confluency. For induction of the immunoproteasome, treat cells with an appropriate stimulus, such as IFN-γ (e.g., 100 ng/mL for 48 hours), if necessary.

-

Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail) to the cells.

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.

-

Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction including the proteasomes.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

Immunoproteasome Activity Assay

-

Reaction Setup: In a black, flat-bottom 96-well plate, add 50 µg of total protein lysate to each well. Adjust the volume to 90 µL with proteasome activity assay buffer (20 mM HEPES pH 7.8, 0.5 mM EDTA).

-

Substrate Addition: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the proteasome activity assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM). Add 10 µL of the diluted this compound solution to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the rate of increase in fluorescence over time. This rate is proportional to the immunoproteasome activity in the sample. For quantitative analysis, a standard curve can be generated using free ACC.

Mandatory Visualizations

Signaling Pathway

The immunoproteasome plays a crucial role in the regulation of various signaling pathways, primarily through the degradation of key regulatory proteins. One of the most well-characterized pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is central to the inflammatory response.

Caption: The role of the immunoproteasome in the canonical NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on immunoproteasome activity using this compound.

Caption: A generalized experimental workflow for studying immunoproteasome activity.

Methodological & Application

Application Notes and Protocols for EWFW-ACC in Proteasome Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular homeostasis, cell cycle control, and immune surveillance. The proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Dysregulation of proteasome activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug development.

The 20S proteasome core particle possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. In immune cells, the constitutive catalytic subunits can be replaced by immunoproteasome subunits (β5i/LMP7, β2i/MECL-1, β1i/LMP2), which exhibit altered cleavage preferences.

EWFW-ACC is a highly specific fluorogenic substrate designed for the sensitive and selective measurement of the chymotrypsin-like activity of the immunoproteasome (i-proteasome), primarily mediated by the β5i (LMP7) subunit. The substrate consists of the tetrapeptide sequence Glu-Trp-Phe-Trp coupled to 7-amino-4-carbamoylmethylcoumarin (ACC). Upon cleavage by the proteasome, the highly fluorescent ACC moiety is released, and its fluorescence can be measured to quantify enzymatic activity.

These application notes provide a detailed protocol for utilizing this compound to measure immunoproteasome activity in cell lysates and with purified proteasome preparations.

Principle of the Assay

The proteasome activity assay using this compound is based on the enzymatic cleavage of the peptide bond between the tryptophan (Trp) residue and the ACC fluorophore. The intact this compound substrate is non-fluorescent. When the immunoproteasome cleaves the substrate, the free ACC is liberated, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the proteasome's chymotrypsin-like activity. The activity is measured using a fluorometer with excitation at approximately 350 nm and emission at approximately 450 nm. A specific proteasome inhibitor, such as MG-132, is used to distinguish proteasome-specific activity from that of other cellular proteases.

Signaling Pathway

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow

Caption: Experimental workflow for the proteasome activity assay using this compound.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| This compound Substrate | Custom Synthesis | - |

| MG-132 (Proteasome Inhibitor) | Various | e.g., Sigma-Aldrich C2211 |

| Purified 20S Immunoproteasome | Various | e.g., R&D Systems, E-410 |

| Cell Lysis Buffer | In-house or Commercial | e.g., RIPA Buffer |

| Proteasome Assay Buffer | See Recipe Below | - |

| DMSO, Anhydrous | Various | - |

| 96-well black, flat-bottom plates | Various | - |

| Fluorometric Microplate Reader | Various | - |

| Bradford or BCA Protein Assay Kit | Various | - |

Proteasome Assay Buffer (5X Stock, pH 7.5):

| Component | Final Concentration (1X) | Amount for 100 mL (5X) |

| Tris-HCl | 50 mM | 250 mM (3.94 g) |

| MgCl₂ | 5 mM | 25 mM (0.24 g) |

| DTT | 1 mM | 5 mM (0.077 g) |

| ATP | 2 mM | 10 mM (0.55 g) |

| Distilled H₂O | - | to 100 mL |

Store 5X stock at -20°C. Add DTT and ATP fresh to the 1X working solution before use.

Experimental Protocols

Protocol 1: Proteasome Activity in Cell Lysates

-

Cell Lysate Preparation:

-

Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, wash with cold PBS and scrape.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100). Addition of 2 mM ATP to the lysis buffer can improve the recovery of intact 26S proteasomes.[1]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.

-

Adjust the lysate concentration to 1-2 mg/mL with lysis buffer. Lysates can be stored at -80°C.

-

-

Assay Procedure:

-

Prepare 1X Proteasome Assay Buffer from the 5X stock and keep it on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a 200 µM working solution in 1X Proteasome Assay Buffer.

-

Prepare a 10 mM stock solution of MG-132 in DMSO. Further dilute to a 100 µM working solution in 1X Proteasome Assay Buffer.

-

In a 96-well black plate, add the following to triplicate wells:

-

Sample Wells: 50 µL of cell lysate and 40 µL of 1X Proteasome Assay Buffer.

-

Inhibitor Control Wells: 50 µL of cell lysate and 30 µL of 1X Proteasome Assay Buffer, followed by 10 µL of 100 µM MG-132 (final concentration 10 µM).

-

Buffer Blank: 90 µL of 1X Proteasome Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of 200 µM this compound working solution to all wells (final concentration 20 µM).

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) every 2 minutes for 60-90 minutes.

-

Protocol 2: Activity of Purified Proteasome

-

Assay Procedure:

-

Prepare 1X Proteasome Assay Buffer. For 20S proteasome activity, ATP can be omitted.

-

Dilute the purified immunoproteasome to a working concentration of 5-10 nM in 1X Proteasome Assay Buffer.

-

Follow the assay setup as described in Protocol 1, substituting the cell lysate with the diluted purified proteasome solution.

-

The final concentration of the purified proteasome in the well will be 2.5-5 nM.

-

Data Analysis and Presentation

-

Calculate the Rate of Reaction:

-

For each well, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the slope of the linear portion of the curve to get the reaction rate in RFU/min.

-

-

Determine Proteasome-Specific Activity:

-

Average the rates from the triplicate wells for each condition (Sample, Inhibitor Control).

-

Subtract the average rate of the Inhibitor Control from the average rate of the Sample to obtain the proteasome-specific activity.

-

Proteasome Activity (RFU/min) = Rate(Sample) - Rate(Inhibitor Control)

-

-

Normalize to Protein Content (for cell lysates):

-

Divide the proteasome-specific activity by the amount of protein added to each well (in mg).

-

Specific Activity (RFU/min/mg) = Proteasome Activity / mg of protein

-

Table 1: Sample Data for Proteasome Activity in Cell Lysates

| Sample | Total Protein (µ g/well ) | Rate (RFU/min) | Rate with MG-132 (RFU/min) | Proteasome Activity (RFU/min) | Specific Activity (RFU/min/µg protein) |

| Untreated Cells | 50 | 850 | 150 | 700 | 14.0 |

| Drug-Treated Cells | 50 | 450 | 145 | 305 | 6.1 |

| Positive Control | 20 | 1200 | 160 | 1040 | 52.0 |

Table 2: Kinetic Parameters for Purified Immunoproteasome with this compound

| Parameter | Value |

| Km | To be determined experimentally |

| Vmax | To be determined experimentally |

| kcat | To be determined experimentally |

To determine kinetic parameters, the assay should be performed with varying concentrations of this compound (e.g., 0-100 µM) and a fixed concentration of purified immunoproteasome. The initial reaction rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of cell lysate or buffer components. | Run a "no substrate" control to determine background. Ensure high-purity reagents are used. |

| Low signal | Low proteasome activity in the sample. Inactive substrate. Incorrect filter settings. | Increase the amount of lysate or purified enzyme. Check the integrity and concentration of the this compound stock. Verify the excitation and emission wavelengths on the plate reader. |

| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use a lower concentration of enzyme or a higher concentration of substrate. Ensure the assay buffer conditions are optimal for proteasome stability. |

| High activity in inhibitor control | Incomplete inhibition. Presence of non-proteasomal proteases that cleave the substrate. | Increase the concentration of MG-132 or try a different proteasome inhibitor. This substrate is designed for high specificity, but some off-target cleavage by other chymotrypsin-like proteases could occur. |

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific tool for the quantitative analysis of immunoproteasome chymotrypsin-like activity. The protocols outlined in these application notes offer a robust framework for researchers in academia and industry to investigate the role of the immunoproteasome in various physiological and pathological processes and to screen for novel modulators of its activity. Careful optimization of experimental conditions, particularly enzyme and substrate concentrations, is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for the EWFW-ACC Fluorogenic Substrate in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EWFW-ACC fluorogenic substrate is a highly sensitive reagent for the detection and quantification of specific protease activity in cell lysates. This application note provides a detailed protocol for the use of this compound in a continuous fluorometric assay. The substrate consists of the tetrapeptide sequence Glu-Trp-Phe-Trp (EWFW) conjugated to 7-amino-4-carbamoylmethylcoumarin (ACC). In its intact form, the fluorescence of ACC is quenched. Upon proteolytic cleavage of the peptide sequence, the free ACC fluorophore is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This assay is a valuable tool for studying enzyme kinetics, screening for protease inhibitors, and investigating cellular pathways involving specific protease activation, such as apoptosis. The principle of this assay is analogous to other fluorogenic protease substrates where a fluorophore is liberated from a peptide, leading to a detectable change in fluorescence.[1][2][3]

Data Presentation

Table 1: Michaelis-Menten Kinetics of a Protease with this compound Substrate

The following table presents representative data for the determination of Michaelis-Menten kinetic parameters for a specific protease using the this compound substrate. Such data is crucial for characterizing the enzyme-substrate interaction.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 0.5 | 150 |

| 1.0 | 280 |

| 2.5 | 550 |

| 5.0 | 850 |

| 10.0 | 1200 |

| 20.0 | 1500 |

| 40.0 | 1700 |

| 80.0 | 1800 |

| Km | ~4.8 µM |

| Vmax | ~1900 RFU/min |

Note: The data presented in this table is hypothetical and serves as an example of results that can be obtained with this assay. The Km value of 4.8 µM is similar to that reported for other fluorogenic substrates for aminopeptidase P.[4]

Experimental Protocols

Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from both adherent and suspension cells suitable for the this compound protease assay.

A. Materials and Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.[5] Store at 4°C.

-

Protease Inhibitor Cocktail (optional, depending on the target protease)

-

Microcentrifuge tubes, 1.5 mL

-

Cell scraper (for adherent cells)

-

Refrigerated microcentrifuge

B. Protocol for Adherent Cells:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm plate).[6]

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6][8]

-

Vortex the lysate gently.

-

Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet the cellular debris.[7][8]

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).[8][9]

-

The lysate can be used immediately or stored in aliquots at -80°C for future use.[6]

C. Protocol for Suspension Cells:

-

Pellet the cells by centrifugation at 500-600 x g for 5 minutes at 4°C.[8][10]

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Re-pellet the cells by centrifugation.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[10]

-

Vortex the cell suspension gently.

-

Proceed with steps 7-10 from the adherent cell protocol.

This compound Protease Assay Protocol

This protocol is designed for a 96-well microplate format.

A. Materials and Reagents:

-

Cell lysate (prepared as described above)

-

This compound substrate, 10 mM stock solution in DMSO

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[5] Prepare fresh before use.

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~350 nm and emission at ~450 nm.[1]

B. Assay Procedure:

-

Thaw the cell lysates on ice. Dilute the lysates to the desired protein concentration (e.g., 0.5 - 4 mg/mL) using the Assay Buffer.[6]

-

Prepare the Substrate Solution by diluting the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations for the assay.

-

In each well of the 96-well plate, add 50 µL of the diluted cell lysate.

-

Include appropriate controls, such as a blank (Assay Buffer only) and a negative control (lysate from untreated or control cells).

-

Initiate the reaction by adding 50 µL of the Substrate Solution to each well. The final volume in each well will be 100 µL.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C. The excitation and emission wavelengths for ACC are approximately 350 nm and 450 nm, respectively.[1]

-

The rate of increase in fluorescence is proportional to the protease activity. Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

Visualizations

Caption: Workflow for protease activity measurement.

Caption: Protease role in apoptosis signaling.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nrel.colostate.edu [nrel.colostate.edu]

- 4. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. abcam.com [abcam.com]

- 8. mesoscale.com [mesoscale.com]

- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thco.com.tw [thco.com.tw]

Application Notes and Protocols: A Novel Kinase Inhibitor in Adenoid Cystic Carcinoma (ACC) Research

Disclaimer: The term "EWFW-ACC" did not yield specific results in public scientific databases. Therefore, these application notes are structured around a hypothetical agent, designated as Inhibitor-789 (I-789) , targeting key signaling pathways implicated in Adenoid Cystic Carcinoma (ACC), a rare form of cancer that typically arises in the salivary glands.[1][2] This document serves as a template for researchers, scientists, and drug development professionals engaged in oncology research.

Adenoid Cystic Carcinoma is known for its slow but relentless growth, high recurrence rates, and potential for distant metastases, often to the lungs.[1][2] A significant challenge in treating ACC is the lack of effective systemic therapies. Recent research has identified key genetic alterations in ACC, including mutations in the MYB and MYBL1 genes, as well as alterations in the NOTCH signaling pathway, which are associated with more aggressive disease.[1]